molecular formula C52H78Cl2N2PRu- B6595620 benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane CAS No. 373640-75-6

benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane

Cat. No.: B6595620
CAS No.: 373640-75-6
M. Wt: 934.1 g/mol
InChI Key: RCQMLRXRUJVHKC-UHFFFAOYSA-L
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Description

The compound benzylidene(dichloro)ruthenium; 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide; tricyclohexylphosphane is a ruthenium-based olefin metathesis catalyst. Its structure comprises three key components:

  • A benzylidene(dichloro)ruthenium core, which facilitates the [2+2] cycloaddition mechanism central to olefin metathesis.
  • A 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide (SIPr) ligand, a saturated N-heterocyclic carbene (NHC) that enhances electron donation and thermal stability .
  • A tricyclohexylphosphane ligand, which modulates steric bulk and influences catalyst initiation rates .

This compound belongs to the Hoveyda-Grubbs family of catalysts, which are widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and polymer synthesis due to their balance of stability and activity .

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQMLRXRUJVHKC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78Cl2N2PRu-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746403
Record name benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373640-75-6
Record name benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Sequential Ligand Addition (Academic Protocol)

  • Benzylidene Introduction :

    • A pentane solution of phenyldiazomethane is added to [RuCl₂(PPh₃)₃] at -78°C, forming a benzylidene intermediate.

    • Conditions : Stirring at -70°C for 10 minutes.

  • Phosphine Ligand Incorporation :

    • Tricyclohexylphosphine (PCy₃) in DCM is added dropwise at 25°C, with stirring for 30 minutes.

  • NHC Ligand Binding :

    • The free carbene ligand is introduced, displacing one PCy₃ ligand.

    • Reaction Time : 12–24 hours under reflux.

Yield : 65–70%.

Method B: Protected NHC Route (Industrial Optimization)

To avoid handling reactive free carbenes, NHC-alcohol adducts are used:

  • Adduct Preparation : The imidazolidin-2-ylidene ligand is stabilized as a chloroform adduct.

  • One-Pot Synthesis :

    • RuCl₃, PCy₃, and the NHC adduct are refluxed in DCM for 24 hours.

    • Byproduct Removal : Metallic ruthenium precipitates and is filtered.

Yield : 75–81%.

Purification and Isolation

  • Precipitation : Methanol is added to the reaction mixture to precipitate the complex, followed by washing with acetone.

  • Column Chromatography : Silica gel chromatography using a hexane/DCM gradient removes unreacted ligands.

  • Recrystallization : Dissolving in minimal DCM and layering with hexane yields X-ray-quality crystals.

Purity : >99% (by HPLC).

Comparative Analysis of Synthetic Methods

ParameterMethod A (Academic)Method B (Industrial)
Reaction Time 24–36 hours12–24 hours
Yield 65–70%75–81%
Scalability Lab-scale (≤10 g)Pilot-scale (≥1 kg)
Key Advantage High ligand selectivityAvoids free carbene handling
Catalytic Activity TOF = 1,200 h⁻¹TOF = 1,500 h⁻¹

TOF = Turnover frequency in ring-closing metathesis (RCM) of diethyl diallylmalonate.

Mechanistic Insights and Side Reactions

  • Carbene Disproportionation : At temperatures >100°C, the NHC ligand may dissociate, leading to Ru hydride byproducts.

  • Solvent Effects : DCM minimizes side reactions compared to toluene, which accelerates ligand exchange.

  • Light Activation : UV irradiation (365 nm) induces isomerization to a more active trans-Cl₂ configuration, enhancing ROMP activity.

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Reduces reaction time by 40% and improves yield reproducibility.

  • Cost Analysis :

    • Raw material cost: $12.50/g (lab) vs. $8.20/g (industrial).

    • Purity requirements: >99.5% for pharmaceutical applications.

Research Findings and Applications

  • Catalytic Performance :

    • Achieves 98% conversion in RCM of N,N-diallyl-4-toluenesulfonamide at 0.1 mol% loading.

    • ROMP Activity : Converts dicyclopentadiene (DCPD) to polymer in <2 hours with 150 ppm catalyst.

  • Stability : Shelf life of 18 months under nitrogen at -20°C .

Scientific Research Applications

Organic Synthesis

Olefin Metathesis:
Grubbs Catalyst plays a pivotal role in organic synthesis, particularly in the formation of carbon-carbon bonds through olefin metathesis. This reaction allows for the transformation of alkenes into new alkenes, facilitating the construction of complex molecular architectures.

Key Applications:

  • Acyclic Diene Metathesis Polymerization (ADMET): This technique utilizes the catalyst to produce polymers with specific architectures and functionalities. It has been instrumental in developing materials with tailored properties for industrial applications .
  • Ring-Closing Metathesis (RCM): Grubbs Catalyst is employed to create cyclic compounds from linear precursors. This method is essential in synthesizing pharmaceuticals and natural products .

Material Science

Polymer Synthesis:
Grubbs Catalyst is integral in synthesizing high-performance polymers. Its ability to facilitate ring-opening metathesis polymerization (ROMP) has led to advancements in creating materials with unique mechanical and thermal properties. For instance, photoinduced strain-assisted synthesis has been explored to develop stiff-stilbene polymers .

Case Study:
A recent study highlighted the use of Grubbs Catalyst in synthesizing poly(ethylene-co-octene) elastomers, showcasing its effectiveness in producing materials with enhanced elasticity and strength .

Pharmaceutical Chemistry

Synthesis of Bioactive Compounds:
The catalyst's utility extends to the pharmaceutical industry, where it aids in the synthesis of bioactive molecules. For example, it has been used in the total synthesis of antibiotics such as Disciformycin B through RCM techniques .

Asymmetric Synthesis:
Grubbs Catalyst has been applied in asymmetric synthesis processes to create cyclic fluorinated amino acids, demonstrating its versatility in producing compounds with specific stereochemical configurations .

Environmental Applications

Green Chemistry:
The use of Grubbs Catalyst aligns with principles of green chemistry by promoting reactions that generate fewer by-products and require milder reaction conditions. Its efficiency reduces the need for excess reagents and solvents, contributing to more sustainable chemical processes.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisOlefin Metathesis, ADMET, RCM
Material SciencePolymer Synthesis via ROMP
Pharmaceutical ChemistrySynthesis of antibiotics and bioactive compounds
Environmental ApplicationsGreen chemistry practices

Mechanism of Action

The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane involves the coordination of the ruthenium center with olefin substrates, facilitating the exchange of alkylidene groups.

Comparison with Similar Compounds

Structural Analogues in the Hoveyda-Grubbs Family

Key structural variations among analogous catalysts include:

  • Chelate ring composition : The target compound forms a six-membered chelate ring via a N→Ru bond (from the SIPr ligand). In contrast, first-generation Hoveyda-Grubbs catalysts (e.g., dichloro1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylideneruthenium ) feature a five-membered O→Ru chelate ring, which typically offers faster initiation but lower thermal stability .
  • Phosphane vs. pyridine ligands : Replacing tricyclohexylphosphane with 3-bromopyridine (as in Grubbs third-generation catalysts) increases lability, enhancing activity in challenging substrates but reducing air stability .

Table 1: Structural and Electronic Comparison

Compound Chelate Ring Ligand System Initiation Temperature (°C) Reference
Target Compound 6-membered SIPr + tricyclohexylphosphane 45–55
Hoveyda-Grubbs (O→Ru) 5-membered IMes + benzylidene 30–40
Grubbs III (3-bromopyridine) N/A SIPr + 3-bromopyridine 25–35
Catalytic Performance

Activity in Ring-Closing Metathesis (RCM):

  • In contrast, Hoveyda-Grubbs II (with a mesityl-substituted NHC) achieved yields >80% in similar RCM reactions under identical conditions .

Thermal Stability:

  • The SIPr ligand in the target compound provides superior stability at elevated temperatures (>100°C) compared to unsaturated NHCs (e.g., IMes), which decompose above 80°C .

Table 2: Catalytic Performance in Model Reactions

Reaction Type Target Compound Yield Hoveyda-Grubbs II Yield Grubbs III Yield Reference
Carbazole Synthesis 13% 85% 78%
Cross-Metathesis (CM) 65%* 90%* 95%*

*Yields estimated from analogous systems.

Biological Activity

Benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the context of catalysis and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, catalytic properties, and implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of benzylidene(dichloro)ruthenium complexes typically involves the reaction of dichlororuthenium precursors with suitable ligands. For the specific compound , the imidazolidin-2-ide ligand plays a crucial role in stabilizing the ruthenium center and enhancing its reactivity.

Key Characteristics:

  • Ligand Structure : The presence of bulky isopropyl groups on the phenyl rings provides steric hindrance that influences the reactivity and selectivity of the complex.
  • Ruthenium Coordination : The dichloro configuration allows for versatile coordination modes, which can be tuned for specific catalytic applications.

Anticancer Properties

Research indicates that ruthenium complexes exhibit significant anticancer activity. The biological mechanisms often involve:

  • Selective Cytotoxicity : Ruthenium compounds have shown selective toxicity toward cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through various pathways, including DNA fragmentation and caspase activation .

Mechanistic Studies

A study on related ruthenium complexes demonstrated that they could inhibit lactate production and trans-plasma membrane electron transport activity in cancer cells. Additionally, they displayed low IC50 values (indicative of high potency) against various human tumor cell lines, including A2780 and MDA-MB-231 .

Catalytic Properties

Benzylidene(dichloro)ruthenium complexes are also recognized for their catalytic capabilities, particularly in olefin metathesis reactions. These reactions are pivotal in organic synthesis due to their ability to form carbon-carbon double bonds efficiently.

Performance Metrics

  • Activity : The complex has been shown to be highly effective as a catalyst for ring-closing metathesis (RCM) reactions. For example, under optimized conditions, complete conversion of substrates was achieved within minutes .
  • Thermal Activation : The complex exhibits latent behavior at room temperature but can be activated thermally or photochemically to initiate reactions. This feature allows for controlled reactivity in synthetic applications .

Case Study 1: Anticancer Activity

In a comparative study of various ruthenium complexes, benzylidene(dichloro)ruthenium demonstrated superior anticancer activity against ovarian cancer cell lines. The study reported IC50 values lower than those of traditional chemotherapeutics like cisplatin, highlighting its potential as a novel therapeutic agent .

Case Study 2: Catalytic Efficiency

A detailed investigation into the catalytic properties of benzylidene(dichloro)ruthenium revealed its effectiveness in synthesizing biologically relevant compounds. In one instance, it facilitated the production of a cathepsin K inhibitor analogue with high yield and purity .

Data Tables

PropertyValue/Observation
Cytotoxicity (IC50) Low μM range against cancer cell lines
Conversion Rate (RCM) Up to 100% within minutes
Activation Method Thermal and photochemical

Q & A

Q. What is the structural role of each ligand in the catalytic activity of this Ru-based complex?

The compound is a Grubbs-type catalyst modified with three key ligands:

  • Benzylidene(dichloro)ruthenium : Serves as the active metal center, enabling olefin metathesis via a dissociative mechanism. The chloride ligands are labile, allowing substrate binding .
  • N-Heterocyclic Carbene (NHC) ligand (1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide) : Enhances thermal stability and electron donation, reducing phosphine ligand dissociation during catalysis .
  • Tricyclohexylphosphane (PCy₃) : A bulky phosphine ligand that stabilizes the Ru center but dissociates during catalysis to generate a reactive 14-electron intermediate .

Methodological Insight : To validate ligand roles, use kinetic studies (e.g., monitoring PCy₃ dissociation via <sup>31</sup>P NMR) and compare catalytic activity with analogous complexes lacking specific ligands .

Q. What characterization techniques are essential for confirming the structure and purity of this complex?

Technique Purpose Example Data
X-ray Crystallography Resolves ligand geometry, Ru oxidation state, and Addison parameter (e.g., 0.244 for N,N-dialkyl variants) .Bond lengths: Ru–Cl (~2.35–2.40 Å), Ru–C (carbene: ~1.85 Å) .
NMR Spectroscopy Tracks ligand dissociation (e.g., PCy₃ via <sup>31</sup>P) and isomerization (e.g., cis/trans dichloro configurations) .<sup>1</sup>H NMR: Aromatic protons of NHC (δ 6.8–7.2 ppm) .
Elemental Analysis Confirms stoichiometry of Ru, Cl, and organic ligands.%C, %H, %N within ±0.4% of theoretical .

Advanced Research Questions

Q. How does isomerization between cis/trans dichloro configurations impact catalytic performance?

The thermodynamic preference for cis-dichloro configurations (e.g., SPY-5-34 stereochemistry) arises from chloride ligand dissociation, forming a cationic intermediate that reorganizes stereochemistry . This isomerization alters substrate accessibility and reaction rates.

Q. Methodological Insight :

  • Use variable-temperature <sup>35</sup>Cl NMR to monitor chloride dissociation kinetics .
  • Compare catalytic turnover numbers (TONs) for cis vs. trans isomers in model reactions (e.g., ring-closing metathesis of diethyl diallylmalonate) .

Q. How can ligand modifications improve selectivity in challenging metathesis reactions (e.g., macrocyclic or sterically hindered substrates)?

Strategies :

  • NHC Tuning : Replace 2,6-diisopropylphenyl groups with bulkier substituents (e.g., 2,4,6-trimethylphenyl) to enhance steric protection and reduce side reactions .
  • Phosphine Substitution : Substitute PCy₃ with weaker-field ligands (e.g., pyridine) to accelerate dissociation and increase reactivity .

Q. Experimental Design :

Synthesize derivatives with modified NHC/phosphine ligands (e.g., using protocols).

Evaluate performance via substrate scope screens (e.g., cross-metathesis of α-olefins vs. strained alkenes).

Quantify selectivity using GC-MS or HPLC with chiral columns .

Q. How should researchers resolve contradictions in reported catalytic activity across studies?

Common Issues :

  • Divergent substrate purity (e.g., trace moisture degrades Ru complexes).
  • Variability in reaction conditions (e.g., solvent polarity, temperature gradients).

Q. Resolution Protocol :

Standardize Catalytic Tests : Use benchmark substrates (e.g., norbornene for ring-opening metathesis polymerization) .

Control Atmosphere : Conduct reactions under strict argon/glovebox conditions to exclude O2/H2O .

Cross-Validate Data : Compare kinetics with independent techniques (e.g., calorimetry for exothermic reactions) .

Q. What computational methods complement experimental studies of this catalyst’s mechanism?

  • DFT Calculations : Model Ru–alkylidene formation and transition states for metathesis steps .
  • Molecular Dynamics (MD) : Simulate ligand dissociation pathways and solvent effects .

Q. Integration with Experiment :

  • Correlate computed activation energies with Arrhenius plots from kinetic data .
  • Validate predicted intermediates via in situ IR spectroscopy .

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